molecular formula C7H4ClF3N2O2 B14857952 2-(Chloromethyl)-4-nitro-6-(trifluoromethyl)pyridine

2-(Chloromethyl)-4-nitro-6-(trifluoromethyl)pyridine

Cat. No.: B14857952
M. Wt: 240.57 g/mol
InChI Key: KTILWXRZICBXOS-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-nitro-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative featuring a chloromethyl group at position 2, a nitro group at position 4, and a trifluoromethyl group at position 4. This compound is of interest in agrochemical and pharmaceutical research due to the electron-withdrawing effects of the nitro and trifluoromethyl groups, which enhance reactivity in substitution reactions. Its synthesis typically involves chlorination of alcohol precursors or reduction of carboxylic acid derivatives .

Properties

Molecular Formula

C7H4ClF3N2O2

Molecular Weight

240.57 g/mol

IUPAC Name

2-(chloromethyl)-4-nitro-6-(trifluoromethyl)pyridine

InChI

InChI=1S/C7H4ClF3N2O2/c8-3-4-1-5(13(14)15)2-6(12-4)7(9,10)11/h1-2H,3H2

InChI Key

KTILWXRZICBXOS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CCl)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-nitro-6-(trifluoromethyl)pyridine can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-nitro-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while reduction of the nitro group yields amino-substituted pyridines .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-nitro-6-(trifluoromethyl)pyridine involves its interaction with molecular targets in biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes . The nitro group can undergo reduction to form reactive intermediates that interact with cellular components . The exact molecular targets and pathways involved depend on the specific application of the compound.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key physical and structural attributes of the target compound with analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Melting Point (°C) Key Substituents
2-(Chloromethyl)-4-nitro-6-(trifluoromethyl)pyridine Not explicitly provided C₇H₄ClF₃N₂O₂ ~252.57 (calc.) Data unavailable 2-ClCH₂, 4-NO₂, 6-CF₃
2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine 613239-76-2 C₁₃H₉ClF₃N 271.67 77–78 4-ClCH₂-C₆H₄, 5-CF₃
5-(Chloromethyl)-2-(trifluoromethyl)pyridine 386715-33-9 C₇H₅ClF₃N 213.57 Data unavailable 5-ClCH₂, 2-CF₃
2-Chloro-6-chloromethyl-4-trifluoromethyl-pyridine 1196153-15-7 C₇H₄Cl₂F₃N 230.01 Data unavailable 2-Cl, 6-ClCH₂, 4-CF₃
4-Chloro-2-phenyl-6-trifluoromethyl-pyrimidine 184109-83-9 C₁₁H₆ClF₃N₂ 258.63 Data unavailable Pyrimidine core, 4-Cl, 6-CF₃, 2-Ph

Key Observations :

  • Substituent Positioning : The position of chloromethyl, nitro, and trifluoromethyl groups significantly affects reactivity and physical properties. For instance, 2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine has a phenyl group, increasing molecular weight and melting point compared to simpler pyridines .

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